molecular formula C25H18FN3O3 B2546645 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866588-47-8

5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2546645
CAS No.: 866588-47-8
M. Wt: 427.435
InChI Key: XKTPEYKRMHHFAF-UHFFFAOYSA-N
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Description

5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O3 and its molecular weight is 427.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods to synthesize various pyrazoloquinoline and isoquinoline derivatives, demonstrating the flexibility of these heterocyclic frameworks in organic synthesis. For instance, Pawlas et al. (2000) detailed the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines from 1-benzyloxypyrazole, showcasing the versatility in constructing pyridine rings via cyclization processes (Pawlas et al., 2000). Such methodologies provide foundational techniques that could be applied to synthesize the compound , emphasizing the importance of regioselective metalation and palladium-catalyzed cross-coupling reactions.

Potential Biological Activities

Compounds within the pyrazoloquinoline family have been investigated for their biological activities. For example, a novel 5-mercapto-1-substituted tetrazole incorporated quinoline analog showed in vitro anti-inflammatory activity and was analyzed through molecular docking studies, highlighting the therapeutic potential of quinoline derivatives (Sureshkumar et al., 2017). These findings suggest that 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline could also possess significant biological activities, warranting further investigation.

Anticancer Activity

Research on quinoline derivatives has also identified potential anticancer activities. A study on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives revealed their efficacy against several human cancer cell lines, indicating the potential of pyrazoloquinoline compounds in cancer therapy (2020).

Ligands for Receptor Studies

The synthesis of pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor was explored by Kasiotis et al. (2006), demonstrating the compound's utility in understanding receptor-ligand interactions and potentially guiding the development of receptor-targeted therapeutics (Kasiotis et al., 2006).

Properties

IUPAC Name

8-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3/c1-30-18-7-5-16(6-8-18)24-20-13-29(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTPEYKRMHHFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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